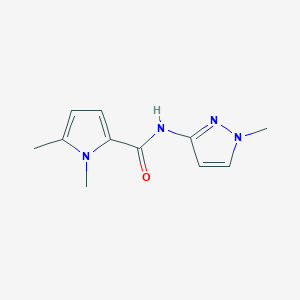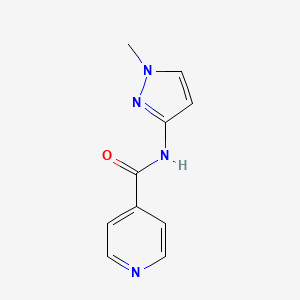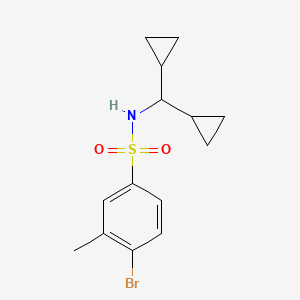
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, also known as DMP785, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a selective modulator of the GABA-A receptor.
Mecanismo De Acción
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide selectively binds to the benzodiazepine site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the activity of the receptor. This leads to an increase in chloride ion influx into the neuron, hyperpolarizing the cell and decreasing its excitability.
Biochemical and Physiological Effects
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as reducing drug-seeking behavior. It has also been shown to enhance learning and memory in animal models. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been found to have limited effects on motor coordination and muscle relaxation, which are common side effects of benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has several advantages for lab experiments, including its high selectivity for the benzodiazepine site on the GABA-A receptor, its ability to enhance GABAergic transmission in the hippocampus and cortex, and its potential in treating drug addiction. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has limitations, including its limited effects on motor coordination and muscle relaxation, and its potential for abuse and addiction.
Direcciones Futuras
Future research on 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide could focus on its potential in treating anxiety disorders, epilepsy, and drug addiction. Additionally, further studies could investigate the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on cognitive function and behavior, as well as its potential for abuse and addiction. Other future directions could include the development of new compounds based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, as well as the investigation of the mechanism of action of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on the GABA-A receptor.
Métodos De Síntesis
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide is synthesized through a multistep process involving the reaction of 2,5-dimethylpyrrole with 3-chloro-1-methylpyrazole, followed by the addition of 2-cyanoethyl-N,N-diisopropylchloroacetamide, and finally the substitution of the chloro group with an amide group using ammonia. The resulting compound is purified through column chromatography to obtain pure 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been extensively studied for its potential as a selective modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has been shown to enhance GABAergic transmission in the hippocampus and cortex, leading to anxiolytic and anticonvulsant effects. 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-9(15(8)3)11(16)12-10-6-7-14(2)13-10/h4-7H,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLOCVZMBZOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)


![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)